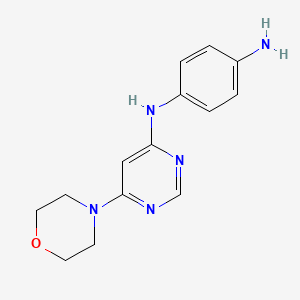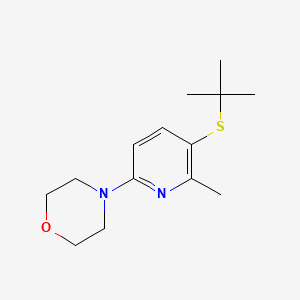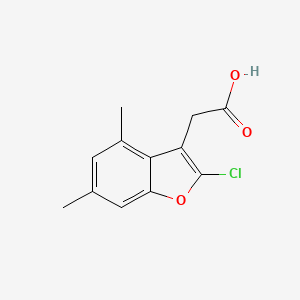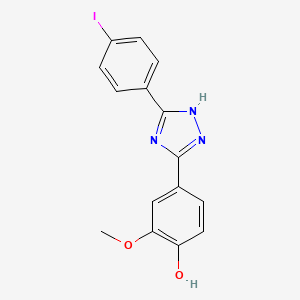
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride is a chiral amine compound that features a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions.
Introduction of the Ethanamine Group: This step involves the nucleophilic substitution of a halogenated precursor with an amine.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions could target the dioxolane ring or the amine group.
Substitution: Nucleophilic substitution reactions are common, especially involving the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenated precursors and amines are typical reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro compound, while reduction could produce a simpler amine.
科学的研究の応用
Chemistry
In chemistry, (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride can be used as a chiral building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be used to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Potential medicinal applications include its use as a precursor for pharmaceutical compounds or as an active ingredient in drugs targeting specific pathways.
Industry
In industry, it could be used in the synthesis of polymers, agrochemicals, or other specialty chemicals.
作用機序
The mechanism of action for (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
®-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride: The enantiomer of the compound, which may have different biological activities.
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine: The non-chiral version of the compound.
Uniqueness
The uniqueness of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride lies in its chiral nature, which can impart specific biological activities and interactions that are not present in its non-chiral or differently chiral counterparts.
特性
分子式 |
C7H16ClNO2 |
|---|---|
分子量 |
181.66 g/mol |
IUPAC名 |
2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2)9-5-6(10-7)3-4-8;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 |
InChIキー |
DMNZFCBVJRDHOQ-RGMNGODLSA-N |
異性体SMILES |
CC1(OC[C@@H](O1)CCN)C.Cl |
正規SMILES |
CC1(OCC(O1)CCN)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-([1,1'-Biphenyl]-4-yl)-5-(ethylsulfonyl)thiazol-2-amine](/img/structure/B11792884.png)





![3-Chloro-1-isopropylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11792928.png)




![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethylpropanamide](/img/structure/B11792975.png)
